molecular formula C18H18N4O3S2 B3833746 N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B3833746
M. Wt: 402.5 g/mol
InChI Key: UYFHNYXPMNXGSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a complex organic compound that features a thiadiazole ring, a sulfonamide group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiadiazole intermediate with sulfonyl chlorides in the presence of a base like triethylamine.

    Attachment of the Phenylacetamide Moiety: This step involves the acylation of the sulfonamide-thiadiazole intermediate with phenylacetyl chloride or phenylacetic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, while the thiadiazole ring can interact with nucleic acids or proteins. The phenylacetamide moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methylphenylsulfonamido)acetate: Similar in structure but lacks the thiadiazole ring.

    N-(4-methylphenyl)sulfonylglycine: Contains the sulfonamide group but has a different core structure.

    Ethyl (5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate: Features a sulfonamide group and a heterocyclic ring but differs in overall structure.

Uniqueness

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is unique due to the combination of its functional groups and ring systems, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S2/c1-13-7-9-15(10-8-13)27(24,25)19-12-17-21-22-18(26-17)20-16(23)11-14-5-3-2-4-6-14/h2-10,19H,11-12H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFHNYXPMNXGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 6
N-[5-[[(4-methylphenyl)sulfonylamino]methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.